1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde
Description
1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound featuring a pyrrole ring substituted at the 1-position with a 2-chloro-5-(trifluoromethyl)phenyl group and an aldehyde functional group at the 2-position.
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-10-4-3-8(12(14,15)16)6-11(10)17-5-1-2-9(17)7-18/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJDWEYLIXGFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, n-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide, is known to target thymidylate synthase. Thymidylate synthase is an essential enzyme for DNA synthesis, playing a crucial role in cell proliferation.
Mode of Action
It’s worth noting that compounds with a similar trifluoromethyl group have been reported to act as potent uncouplers of oxidative phosphorylation in mitochondria. They also exhibit high reactivity with thiols.
Biological Activity
1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrrole ring substituted with a chloro and trifluoromethyl group, contributing to its unique reactivity and biological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrrole derivatives possess significant antibacterial properties. The presence of fluorinated groups enhances the interaction with bacterial membranes, potentially increasing their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cell lines. In vitro assays demonstrated cytotoxic effects against human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines .
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells.
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group enhances membrane penetration, disrupting bacterial cell membranes and leading to cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrole derivatives similar to this compound:
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent due to its unique structural features, which may influence biological activity.
Anticancer Activity
Recent studies have shown that derivatives of pyrrole compounds exhibit anticancer properties. For instance, compounds similar to 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde have demonstrated the ability to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrrole derivatives that showed promising results against breast cancer cells, indicating that further exploration of this compound could yield similar results .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of pyrrole derivatives. Research has indicated that compounds containing trifluoromethyl groups can enhance biological activity against bacteria and fungi. A case study explored the synthesis of pyrrole-based compounds and their efficacy against resistant strains of bacteria, suggesting that this compound could be a candidate for further development in antimicrobial therapies .
Material Science Applications
The unique electronic properties of this compound make it suitable for applications in material science, particularly in organic electronics.
Organic Light Emitting Diodes (OLEDs)
Research has indicated that pyrrole derivatives can be utilized in the fabrication of organic light-emitting diodes (OLEDs). The incorporation of trifluoromethyl groups enhances the charge transport properties, leading to improved efficiency and stability in OLED devices. A case study demonstrated the successful application of similar compounds in OLED technology, showcasing their potential for commercial applications .
Conductive Polymers
The compound's ability to form conductive polymers has also been explored. Studies have shown that pyrrole-based polymers exhibit excellent conductivity and thermal stability, making them suitable for use in sensors and electronic devices. The synthesis of conductive films using this compound could lead to advancements in flexible electronics and smart materials .
Data Tables
Comparison with Similar Compounds
Research Findings and Trends
- Electronic Effects : Trifluoromethyl groups enhance oxidative stability and lipophilicity, critical for membrane penetration in agrochemicals .
- Structural Diversity : Pyrazole derivatives () are more rigid due to dual nitrogen atoms, whereas pyrroles (target compound) offer greater π-electron density for aromatic interactions.
- Synthetic Utility : The aldehyde group in the target compound enables derivatization into amines, hydrazones, or heterocyclic fused systems, a feature less explored in sulfanyl- or sulfonyl-containing analogs .
Q & A
Q. What are the optimal synthetic routes for 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of this compound typically involves multi-step functionalization of the pyrrole core. A common approach includes:
Palladium-catalyzed cross-coupling : Introduce the 2-chloro-5-(trifluoromethyl)phenyl group to the pyrrole ring via Suzuki-Miyaura coupling, using a boronic acid derivative of the aryl chloride. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%) and base (e.g., Na₂CO₃) to minimize side reactions .
Aldehyde introduction : Oxidize a methyl group on the pyrrole ring to a carbaldehyde using MnO₂ or Swern oxidation, ensuring anhydrous conditions to prevent over-oxidation.
Yield optimization : Literature reports yields of 85–98% for analogous pyrrole-carbaldehyde syntheses when using high-purity starting materials and controlled temperature (0–25°C) during critical steps .
Q. What analytical techniques are recommended for characterizing the purity and functional groups of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and trifluoromethyl group (δ 120–125 ppm, ¹⁹F NMR). Compare with published spectra of structurally similar pyrrole derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₂H₇ClF₃NO) with <2 ppm mass error.
- HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water gradient, monitoring UV absorption at 254 nm .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software be applied to determine the molecular structure of this compound?
Methodological Answer:
Crystal Growth : Dissolve the compound in a solvent (e.g., DCM/hexane) and allow slow evaporation to obtain single crystals.
Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
Structure Refinement :
Q. How does the presence of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing trifluoromethyl group:
- Reduces electron density on the aryl ring, slowing electrophilic substitution but enhancing stability in radical reactions.
- Directs cross-coupling : Para-substitution on the aryl ring favors regioselective coupling at the ortho-chloro position. Validate via DFT calculations (e.g., Gaussian 09) to map electron density distribution .
- Challenges : Competing dehalogenation may occur under harsh conditions (e.g., high-temperature Pd catalysis). Mitigate by using mild ligands (XPhos) and short reaction times .
Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, especially for pyrrole protons and aldehyde groups .
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and –40°C.
- Crystallographic Validation : Resolve ambiguities in NOE interactions by comparing NMR data with X-ray-derived torsion angles .
Q. How can computational modeling predict the compound’s potential as a kinase inhibitor?
Methodological Answer:
Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2).
MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Key metrics:
- RMSD (<2 Å for ligand-protein complex).
- Hydrogen bonds between the aldehyde group and Lys/Arg residues.
SAR Analysis : Compare with analogs (e.g., pyrazole-carbaldehydes) to identify critical substituents for activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
